molecular formula C10H12N2O B3183116 rac-Cotinine-d3 CAS No. 66269-66-7

rac-Cotinine-d3

Cat. No.: B3183116
CAS No.: 66269-66-7
M. Wt: 179.23 g/mol
InChI Key: UIKROCXWUNQSPJ-FIBGUPNXSA-N
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Description

rac-Cotinine-d3: is a stable isotope-labeled compound, specifically a deuterated form of cotinine. Cotinine is the primary metabolite of nicotine and is widely used as a biomarker for nicotine exposure. The deuterium labeling in this compound makes it particularly useful in various scientific studies, including pharmacokinetics and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Cotinine-d3 typically involves the deuteration of cotinine. One common method includes the reaction of cotinine with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: rac-Cotinine-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to cotinine N-oxide.

    Reduction: Reduction to dihydrocotinine.

    Substitution: N-alkylation reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-Cotinine-d3 has a wide range of applications in scientific research:

Mechanism of Action

rac-Cotinine-d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors, albeit with much lower potency compared to nicotine. The compound’s mechanism involves the activation of the Akt/GSK3/synaptophysin pathway, which plays a crucial role in synaptic density and cognitive functions. This pathway is significant in learning and memory processes .

Comparison with Similar Compounds

Uniqueness of rac-Cotinine-d3: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not easily achievable with non-labeled compounds .

Properties

IUPAC Name

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339943
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110952-70-0, 66269-66-7
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Cotinine-d3 (methyl-d3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66269-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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